molecular formula C15H22N2O5S B12088884 Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate

Cat. No.: B12088884
M. Wt: 342.4 g/mol
InChI Key: JELPICRLHSEIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a hydroxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate typically involves multiple steps. One common method includes the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-hydroxybenzyl bromide under basic conditions to introduce the hydroxybenzyl group. Finally, the esterification of the resulting compound with ethyl bromoacetate yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxybenzyl moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 2-(N-benzyl)pyrrolidine-1-sulfonamido)acetate
  • **Ethyl 2-(N-(4-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate
  • **Ethyl 2-(N-(3-methoxybenzyl)pyrrolidine-1-sulfonamido)acetate

Uniqueness

Ethyl 2-(N-(3-hydroxybenzyl)pyrrolidine-1-sulfonamido)acetate is unique due to the presence of the hydroxybenzyl group, which can enhance its biological activity and binding properties compared to similar compounds. This structural feature allows for more versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 2-[(3-hydroxyphenyl)methyl-pyrrolidin-1-ylsulfonylamino]acetate

InChI

InChI=1S/C15H22N2O5S/c1-2-22-15(19)12-17(11-13-6-5-7-14(18)10-13)23(20,21)16-8-3-4-9-16/h5-7,10,18H,2-4,8-9,11-12H2,1H3

InChI Key

JELPICRLHSEIFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC(=CC=C1)O)S(=O)(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.